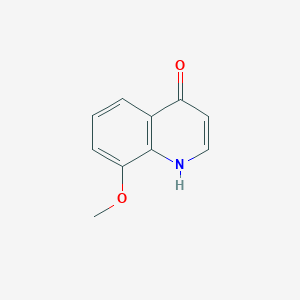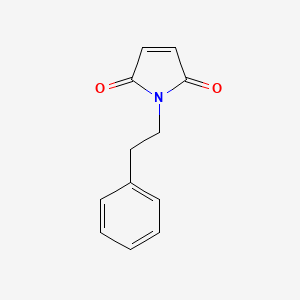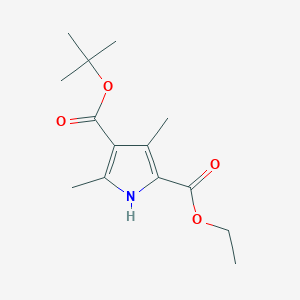
4-叔丁基-2-乙基-3,5-二甲基-1H-吡咯-2,4-二羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate (4-TBEPDC) is a synthetic compound that has been studied for its potential applications in various scientific fields. As a synthetic compound, 4-TBEPDC is composed of four different components: 4-tert-butyl, 2-ethyl, 3,5-dimethyl-1h-pyrrole, and 2,4-dicarboxylate. 4-TBEPDC has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology.
科学研究应用
合成和结构分析
4-叔丁基-2-乙基-3,5-二甲基-1H-吡咯-2,4-二羧酸酯参与了各种合成过程。例如,Skowronek和Lightner(2003)从乙基-3,5-二甲基-1H-吡咯-2-羧酸酯合成了手性双吡咯衍生物,展示了由于叔丁基基团而导致的轴向手性和受限旋转 (Skowronek & Lightner, 2003)。Nishio等人(2011)优化了一种新的合成方法,用于4-叔丁基-2-乙基-3-氨基-1-苄基-5-二烷基氨基-1H-吡咯-2,4-二羧酸酯衍生物,强调了由锂配位和立体位阻控制的选择性方法 (Nishio, Uchiyama, Kito, & Nakahira, 2011)。
化学性质和分析
Singh等人(2013)对乙基-4-[(2,4-二硝基苯基)-肼甲基]-3,5-二甲基-1H-吡咯-2-羧酸酯进行了量子化学计算研究,揭示了其性质,强调了其作为强亲电试剂的潜力 (Singh, Kumar, Tiwari, Rawat, & Manohar, 2013)。Ren(2008)使用2-叔丁基-4-乙基-3,5-二甲基-1H-吡咯-2,4-二羧酸酯在多步骤过程中合成了舒尼替尼马来酸盐,说明了其在抗肿瘤药物中的应用 (Ren, 2008)。
分子结构和氢键
Senge和Smith(2005)研究了2,4-二甲基吡咯衍生物中的氢键模式,其中包括类似于4-叔丁基-2-乙基-3,5-二甲基-1H-吡咯-2,4-二羧酸酯的化合物 (Senge & Smith, 2005)。这项研究有助于理解这类化合物的分子结构和相互作用。
有机合成中的应用
各种研究探讨了类似吡咯衍生物在有机合成中的作用。Balaban等人(2004)从3,5-二甲基吡咯衍生物合成了一种弱亲核碱,展示了雅努斯基团效应 (Balaban, Ghiviriga, Czerwinski, De, & Faust, 2004)。Singh,Rawat和Sahu(2014)对由乙基-4-乙酰基-3,5-二甲基-1H-吡咯-2-羧酸酯衍生的吡咯基香豆素进行了混合实验和DFT研究,探讨了其作为非线性光学材料的潜力 (Singh, Rawat, & Sahu, 2014)。
二聚体形成和光谱分析
Singh等人(2013)对乙基-4-[(苯甲酰)-肼甲基]-3,5-二甲基-1H-吡咯-2-羧酸酯进行了研究,通过光谱学和量子化学方法揭示了多种相互作用形式,有助于理解这类化合物中的二聚体形成 (Singh, Kumar, Tiwari, & Rawat, 2013)。
安全和危害
The safety and hazards associated with “4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate” are not fully documented. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers are responsible for confirming product identity and/or purity .
作用机制
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Biochemical Pathways
The biochemical pathways affected by 4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate are currently unknown . As research progresses, it is expected that the affected pathways and their downstream effects will be elucidated.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate is an area that requires further investigation . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action.
生化分析
Biochemical Properties
4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of 4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in oxidative stress responses . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and can either inhibit or activate their function. This binding often involves interactions with the enzyme’s active site, leading to changes in the enzyme’s activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effectiveness . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or protecting against oxidative stress . At higher doses, it can have toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, where it is combined with other molecules to form more water-soluble compounds that can be excreted from the body.
Transport and Distribution
Within cells and tissues, 4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of 4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate is crucial for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s function, as it may interact with different biomolecules depending on its location within the cell.
属性
IUPAC Name |
4-O-tert-butyl 2-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-7-18-13(17)11-8(2)10(9(3)15-11)12(16)19-14(4,5)6/h15H,7H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQZSZZJWWUQON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303191 |
Source


|
| Record name | 4-tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
361380-77-0 |
Source


|
| Record name | 4-tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)
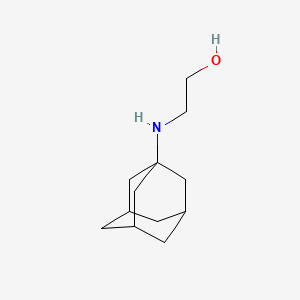
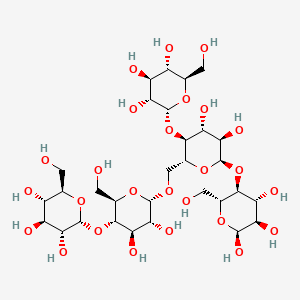

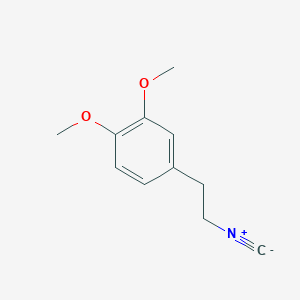


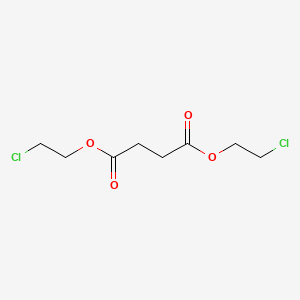
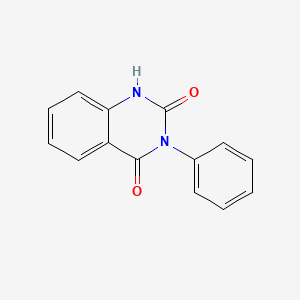
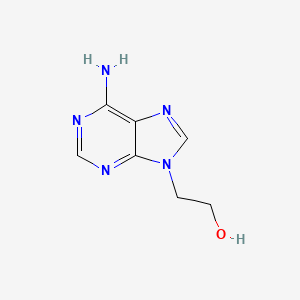

![1,3-Bis(1H-benzo[d]imidazol-2-yl)propane](/img/structure/B1267723.png)
